(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine
CAS No.:
Cat. No.: VC17889863
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N3 |
|---|---|
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C12H21N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-8,13H2,1-3H3 |
| Standard InChI Key | FKQGLCXAOLCXCX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(N2CCCCC2=N1)CN |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine (IUPAC name: (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine) is a nitrogen-rich heterocycle with the molecular formula C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol. Its structure combines a tetrahydroimidazo[1,2-a]pyridine scaffold—a fused bicyclic system comprising a six-membered partially saturated pyridine ring and a five-membered imidazole ring—with a tert-butyl group enhancing lipophilicity and a primary amine enabling functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₃ |
| Molecular Weight | 207.32 g/mol |
| SMILES | CC(C)(C)C1=C(N2CCCCC2=N1)CN |
| InChIKey | FKQGLCXAOLCXCX-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (imidazole and amine N) |
| Topological Polar Surface Area | 41.6 Ų |
The tert-butyl group at position 2 contributes steric bulk, potentially influencing binding interactions in biological systems, while the methanamine moiety at position 3 offers a handle for derivatization via amine-specific reactions .
Structural Analysis and Conformational Dynamics
X-ray crystallography and computational modeling reveal that the tetrahydroimidazo[1,2-a]pyridine core adopts a boat-like conformation due to partial saturation of the pyridine ring . The tert-butyl group occupies an equatorial position, minimizing steric clashes, while the methanamine group extends outward, facilitating interactions with polar residues in protein binding pockets. Density functional theory (DFT) studies suggest that the amine group’s lone pair participates in intramolecular hydrogen bonding with the imidazole nitrogen, stabilizing the molecule in aqueous environments .
Synthetic Methodologies
Conventional Routes to Imidazo[1,2-a]pyridine Scaffolds
The synthesis of imidazo[1,2-a]pyridines typically involves condensation reactions between 2-aminopyridines and α-halo carbonyl compounds or multicomponent reactions (MCRs) incorporating aldehydes, alkynes, and amines . For (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine, key steps include:
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Ring Formation: Cyclocondensation of 2-aminotetrahydropyridine with tert-butyl glyoxal generates the imidazo[1,2-a]pyridine core.
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Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination at position 3 .
A representative synthesis (Scheme 1) involves:
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Step 1: Reaction of 2-aminotetrahydropyridine with tert-butyl glyoxal in acetic acid, yielding 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
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Step 2: Bromination at position 3 followed by Gabriel synthesis to install the methanamine group .
Advances in Catalytic Strategies
Recent innovations leverage transition metal catalysis for improved efficiency. For example, copper-catalyzed three-component reactions (2-aminopyridine + aldehyde + terminal alkyne) enable one-pot assembly of imidazo[1,2-a]pyridines with diverse substituents . Applying this to the target compound, tert-butyl acetaldehyde and propargylamine could serve as precursors, though optimization is required to achieve regioselective amination at position 3.
Reactivity and Functionalization
Amine-Driven Modifications
The primary amine at position 3 undergoes characteristic reactions:
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Acylation: Forms amides with acyl chlorides or anhydrides, enhancing metabolic stability.
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Reductive Alkylation: Introduces alkyl groups via reaction with aldehydes/ketones and reducing agents.
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Sulfonylation: Generates sulfonamides for tuning solubility and bioavailability.
Heterocycle-Specific Reactions
The imidazole ring participates in electrophilic substitution, with the tert-butyl group directing incoming electrophiles to the 6-position. Halogenation (e.g., bromination) at this site enables cross-coupling reactions (Suzuki, Sonogashira) for further diversification .
Comparative Analysis with Related Compounds
Structural Analogues
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2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (PubChem CID: 55265758): Shares the tert-butyl group but replaces the imidazole ring with a pyrimidine, reducing hydrogen-bonding capacity .
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Ivacaftor: A CFTR potentiator with a quinazoline core; the target compound’s smaller size may enable deeper penetration into hydrophobic binding sites .
| Compound | Molecular Weight | Key Features |
|---|---|---|
| Target Compound | 207.32 g/mol | Tetrahydroimidazo[1,2-a]pyridine |
| 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 191.27 g/mol | Pyrido-pyrimidine scaffold |
| Ivacaftor | 392.46 g/mol | Quinazoline derivative |
Challenges and Future Directions
While (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine offers synthetic flexibility, its therapeutic potential remains underexplored. Key gaps include:
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Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies to assess oral bioavailability and metabolic stability.
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Target Validation: High-throughput screening against disease-relevant targets (e.g., CFTR, kinase enzymes).
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Formulation Strategies: Addressing the compound’s moderate aqueous solubility through prodrug design or nanoparticle encapsulation.
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